molecular formula C12H17FN2O2 B13195528 tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate

tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate

Cat. No.: B13195528
M. Wt: 240.27 g/mol
InChI Key: GIOGIZLMLYALFN-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate typically involves the reaction of 4-aminomethyl-3-fluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of corresponding nitro or carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate is used as a building block in the synthesis of more complex molecules. It is also used as a protecting group for amines in organic synthesis .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also used in the development of fluorescent probes for imaging applications.

Medicine: In medicine, this compound is investigated for its potential use in drug development. It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It can also interact with receptors and ion channels, modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-[4-(aminomethyl)-3-chlorophenyl]carbamate
  • tert-Butyl N-[4-(aminomethyl)-3-bromophenyl]carbamate

Uniqueness: tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate is unique due to the presence of the fluorine atom, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-5-4-8(7-14)10(13)6-9/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

GIOGIZLMLYALFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CN)F

Origin of Product

United States

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